molecular formula C10H11N3O B13690299 2-(4-Methyl-2-pyridyl)imidazole-5-methanol

2-(4-Methyl-2-pyridyl)imidazole-5-methanol

Cat. No.: B13690299
M. Wt: 189.21 g/mol
InChI Key: BBBUOLKHNOBTPE-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with an imidazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid or a transition metal complex, to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-pyridyl)imidazole-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

2-(4-Methyl-2-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-pyridyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridyl)imidazole: Similar in structure but lacks the methyl group on the pyridine ring.

    2-(4-Methyl-1-pyridyl)imidazole: Similar but with a different position of the nitrogen atom in the pyridine ring.

    2-(4-Methyl-2-pyridyl)imidazole-4-methanol: Similar but with a different position of the hydroxyl group.

Uniqueness

2-(4-Methyl-2-pyridyl)imidazole-5-methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyridine and imidazole rings, along with the hydroxyl group, provides a versatile scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

[2-(4-methylpyridin-2-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H11N3O/c1-7-2-3-11-9(4-7)10-12-5-8(6-14)13-10/h2-5,14H,6H2,1H3,(H,12,13)

InChI Key

BBBUOLKHNOBTPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=C(N2)CO

Origin of Product

United States

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